(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide
Description
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide is an α,β-unsaturated carbonyl compound featuring:
- 2,5-Dichlorophenyl substituent on the amide nitrogen, contributing steric bulk and electron-withdrawing effects.
- 3-Fluorophenyl group at the β-position, introducing electronegativity and influencing dipole interactions.
This compound belongs to the N-arylcinnamanilide class, known for diverse bioactivities, including antimicrobial, antifungal, and antitumor properties . Its structural motifs are critical for interactions with biological targets, such as bacterial enzymes or fungal cell membranes.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-12-4-5-14(18)15(8-12)21-16(22)11(9-20)6-10-2-1-3-13(19)7-10/h1-8H,(H,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOXUKRFVBZTQ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide, a compound belonging to the class of cyanoacrylamides, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14Cl2FN3O
- Molecular Weight : 410.2 g/mol
- IUPAC Name : (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide
The biological activity of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The cyano group may act as an electrophile, influencing enzyme activity through covalent modification.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways, which can lead to anti-inflammatory or anti-cancer effects.
Anticancer Activity
Research indicates that compounds similar to (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide exhibit promising anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Mitochondrial dysfunction |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo Studies : In animal models, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide demonstrated a reduction in paw edema and cytokine production.
| Study Type | Dosage (mg/kg) | Result |
|---|---|---|
| Paw Edema Assay | 50 | Significant reduction in edema |
| Zymosan-induced | 50 | Decreased leukocyte migration |
Case Studies
-
Case Study on Anticancer Effects :
A study published in Cancer Research evaluated the efficacy of a similar cyanoacrylamide derivative in inhibiting tumor growth in xenograft models. Results indicated a substantial reduction in tumor size compared to control groups, suggesting a potential therapeutic role for this class of compounds in oncology. -
Inflammation Model :
In a study assessing the anti-inflammatory effects of related compounds, it was observed that treatment with (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide led to decreased levels of pro-inflammatory cytokines like IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Bioactivities
Key Observations:
Chlorine Substitution Position: 3,5-Dichlorophenyl analogs (e.g., Table 1, row 2) exhibit potent antitubercular activity, likely due to enhanced lipophilicity and membrane penetration . 3,4-Dichlorophenyl derivatives (Table 1, row 4) show broad-spectrum antibacterial activity, suggesting that adjacent chlorine atoms enhance interactions with bacterial enzymes .
Fluorine vs. Chlorine :
- The 3-fluorophenyl group in the target compound (vs. phenyl in row 3) may increase electronegativity, promoting dipole-dipole interactions with fungal targets, as seen in (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide’s antifungal activity (MIC = 16.58 µM) .
Cyano Group Impact: The cyano group in the target compound (absent in Table 1 analogs) likely enhances electrophilicity, improving covalent binding to nucleophilic residues in target proteins. This modification may alter solubility and metabolic stability compared to non-cyano analogs.
Physicochemical Properties and Lipophilicity
Table 2: Comparative Physicochemical Data
Key Insights:
- The target compound’s predicted logP (~3.5) is lower than 3,4-dichlorocinnamanilides (logP = 4.8–5.3), suggesting reduced lipophilicity due to the cyano group and fluorine substituent. This may improve aqueous solubility but reduce membrane permeability .
- Chlorine substituents generally increase logP, enhancing antimicrobial activity by promoting bacterial membrane interaction. However, excessive lipophilicity (logP >5) may reduce bioavailability .
Selectivity and Toxicity
- Antimicrobial Selectivity : Dichlorophenyl derivatives (e.g., 3,5-dichloro) show high selectivity against Gram-positive bacteria and mycobacteria, while fluorophenyl analogs (e.g., 3-fluoro) target fungi . The target compound’s dual substitution may confer dual activity.
- Cytotoxicity: Analogs like (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide exhibit low cytotoxicity (IC₅₀ >100 µM in THP-1 cells), suggesting a favorable therapeutic index . The cyano group’s impact on toxicity requires further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
